1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chlorophenyl group attached to a methylnaphthalene moiety, with a methoxy group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 6-methoxynaphthalene.
Reaction Conditions: The 4-chlorobenzyl chloride undergoes a Friedel-Crafts alkylation with 6-methoxynaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene.
Oxidation: The intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to introduce the carbaldehyde functional group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of reagents and catalysts is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbaldehyde group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-naphthalene: Lacks the methoxy and carbaldehyde groups.
6-Methoxy-2-naphthaldehyde: Lacks the chlorophenyl group.
4-Chlorobenzyl chloride: Lacks the naphthalene moiety.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the methoxy and carbaldehyde groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
396103-24-5 |
---|---|
Molecular Formula |
C19H15ClO2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H15ClO2/c1-22-17-8-9-18-14(11-17)4-5-15(12-21)19(18)10-13-2-6-16(20)7-3-13/h2-9,11-12H,10H2,1H3 |
InChI Key |
RFTYPXMZBWXUKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.